molecular formula C19H20N4O B1251678 (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine CAS No. 855291-54-2

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

Número de catálogo B1251678
Número CAS: 855291-54-2
Peso molecular: 320.4 g/mol
Clave InChI: LUKNJAQKVPBDSC-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinuclidine derivatives and has shown promising results in various scientific research studies.

Aplicaciones Científicas De Investigación

Application in Alzheimer’s Disease Research

Scientific Field

Neuropharmacology

Summary of the Application

ABT-107, a selective α7 neuronal nicotinic acetylcholine receptor (nAChR) agonist, has been evaluated for its efficacy in preclinical cognition models correlating with activation of cognitive and neuroprotective signaling pathways associated with Alzheimer’s disease (AD) pathology .

Methods of Application

In the studies, ABT-107 was evaluated in behavioral assays representing distinct cognitive domains. Rats were concurrently infused with ABT-107 and donepezil at steady-state levels consistent with clinical exposure .

Results or Outcomes

ABT-107 improved cognition in monkey delayed matching to sample, rat social recognition, and mouse two-trial inhibitory avoidance. It continued to improve cognitive performance at injection times when exposure levels continued to decline . ABT-107 increased cortical phosphorylation of the inhibitory residue (Ser9) of glycogen synthase kinase-3, a primary tau kinase associated with AD pathology. In addition, continuous infusion of ABT-107 in tau/amyloid precursor protein transgenic AD mice reduced spinal tau hyperphosphorylation .

Application in Parkinson’s Disease Research

Scientific Field

Behavioral Pharmacology

Summary of the Application

ABT-107, a potent, selective α7 agonist, has been tested for its effect on l-Dopa–induced dyskinesias (LIDs), a serious complication of l-Dopa therapy for Parkinson’s disease .

Methods of Application

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys were gavaged with l-Dopa/carbidopa (10 and 2.5 mg/kg, respectively) twice daily, which resulted in stable LIDs. A dose-response study of oral ABT-107 was conducted .

Results or Outcomes

Oral ABT-107 decreased LIDs by 40–60%. LIDs returned to control levels only after a 6-week ABT-107 washout, suggesting that long-term molecular changes were involved. Subsequent readministration of ABT-107 decreased LIDs by 50–60%, indicating that tolerance did not develop .

Application in Neuroprotection Research

Scientific Field

Neurobiology

Summary of the Application

ABT-107 has been studied for its neuroprotective potential. It has been found to be effective in protecting rat cortical cultures from glutamate-induced toxicity .

Methods of Application

In the study, rats were implanted with minipumps containing ABT-107 (0.25mg/kg/d) .

Results or Outcomes

The median effective concentration for ABT-107 was found to be 50–90 nM for rat oocytes .

Application in Pain and Cognition Treatment

Summary of the Application

ABT-107 has been targeted for the treatment of pain and cognition. It has demonstrated efficacy in in vivo studies that model memory consolidation, social recognition memory, working memory, and sensory gating deficits .

Methods of Application

The specific methods of application for this use case are not detailed in the source. However, it is likely that ABT-107 was administered in a controlled dosage in preclinical trials.

Results or Outcomes

ABT-107 has shown potential in improving the core and associated symptoms of attention-deficit hyperactivity disorder without apparently producing cardiovascular effects and other more common side effects such as insomnia and appetite suppression observed with current treatments .

Propiedades

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

CAS RN

855291-54-2
Record name ABT-107 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-107 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Clc1ccc(OC2CN3CCC2CC3)nn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
Name
product
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.